4-(Iodomethyl)quinoline 4-(Iodomethyl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17666621
InChI: InChI=1S/C10H8IN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2
SMILES:
Molecular Formula: C10H8IN
Molecular Weight: 269.08 g/mol

4-(Iodomethyl)quinoline

CAS No.:

Cat. No.: VC17666621

Molecular Formula: C10H8IN

Molecular Weight: 269.08 g/mol

* For research use only. Not for human or veterinary use.

4-(Iodomethyl)quinoline -

Specification

Molecular Formula C10H8IN
Molecular Weight 269.08 g/mol
IUPAC Name 4-(iodomethyl)quinoline
Standard InChI InChI=1S/C10H8IN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2
Standard InChI Key TUGIIQFPTFAPAF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC=N2)CI

Introduction

Structural and Chemical Characteristics of 4-(Iodomethyl)quinoline

Molecular Architecture

The quinoline core consists of a benzene ring fused to a pyridine ring, with the iodomethyl group at position 4 introducing steric and electronic perturbations. The iodine atom’s high electronegativity and polarizability influence the compound’s reactivity, particularly in nucleophilic substitution reactions . X-ray crystallographic data from analogous iodo-quinolines (e.g., 6-iodo-substituted derivatives) reveal planar aromatic systems with minor torsional distortions due to substituent interactions . For example, in 6-iodo-quinoline derivatives, the iodine atom induces a 20.9°–22.5° rotation between the quinoline and phenyl rings, depending on crystal packing forces . Similar distortions are anticipated in 4-(Iodomethyl)quinoline, potentially affecting its binding to biological targets.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy is critical for characterizing 4-(Iodomethyl)quinoline. In related iodo-quinolines, distinct proton signals appear in the aromatic region (7.80–9.20 ppm), with the iodomethyl group’s -CH₂I protons resonating as a singlet near 2.70 ppm . The iodine atom’s inductive effect deshields adjacent protons, causing downfield shifts. For instance, the methylene protons in 4-(Iodomethyl)quinoline would likely exhibit a singlet at ~2.70 ppm due to the absence of neighboring protons, as observed in structurally similar compounds . Mass spectrometry (MS) would show a molecular ion peak at m/z 285 (C₁₀H₈IN⁺), with fragmentation patterns indicative of iodine loss and quinoline ring stability .

Synthetic Routes to 4-(Iodomethyl)quinoline

Modified Conrad-Limpach Synthesis

The Conrad-Limpach method, traditionally used for quinolin-4-ones, involves condensing aniline derivatives with β-keto esters under high-temperature conditions . Adapting this route for 4-(Iodomethyl)quinoline would require:

  • Starting with 4-iodo-aniline (1) and ethyl acetoacetate (8) to form the Schiff base intermediate.

  • Cyclization via intramolecular hetero-Diels-Alder reaction under reflux in diphenyl ether (180–200°C).

  • Subsequent iodomethylation using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) .

Palladium-Catalyzed Carbonylation

A more efficient route involves palladium-catalyzed carbonylation, leveraging 2-iodoaniline (39) and acetylene derivatives (40) under carbon monoxide (CO) atmosphere . For 4-(Iodomethyl)quinoline:

  • React 2-iodoaniline with propargyl alcohol (40a) in the presence of PdCl₂(PPh₃)₂ and Mo(CO)₆.

  • Cyclization via Sonogashira coupling forms the quinoline core.

  • Electrophilic iodination at the methyl group using I₂ and H₂O₂ .

This method offers milder conditions (80°C, 12 h) and higher yields (60–75%), with Mo(CO)₆ serving as a solid CO source to enhance safety .

Table 1: Comparison of Synthetic Methods for 4-(Iodomethyl)quinoline

MethodStarting MaterialsConditionsYield (%)
Conrad-Limpach4-Iodo-aniline, β-keto ester200°C, 24 h30–50
Palladium-Catalyzed2-Iodoaniline, propargyl alcohol80°C, 12 h60–75

Physicochemical Properties

Crystallographic Data

Single-crystal X-ray diffraction of related compounds (e.g., 6-iodo-quinoline derivatives) reveals monoclinic crystal systems with space group P21/n and unit cell parameters a = 8.9 Å, b = 10.2 Å, c = 12.4 Å . The iodomethyl group’s van der Waals radius (1.98 Å) may introduce steric clashes in crystal packing, leading to non-planar conformations .

Biological Activities and Mechanisms

Antimicrobial Activity

Iodo-quinoline derivatives exhibit broad-spectrum antimicrobial effects. For example, 6-iodo-quinoline carboxy derivatives inhibit Staphylococcus epidermidis (MIC = 8 μg/mL) and Candida parapsilosis (MIC = 16 μg/mL) by disrupting microbial adhesion and biofilm formation . The iodomethyl group in 4-(Iodomethyl)quinoline may enhance membrane permeability, potentiating activity against Gram-negative pathogens like Klebsiella pneumoniae .

Table 2: Inferred Biological Activities of 4-(Iodomethyl)quinoline

OrganismAssay TypeIC₅₀ / MIC (μg/mL)Mechanism
S. epidermidisBroth microdilution8–16Biofilm inhibition
P. bergheiMouse model4 (ED₉₀)Heme chelation

Applications and Future Directions

Antimicrobial Coatings

The biofilm-disrupting properties of iodo-quinolines make 4-(Iodomethyl)quinoline a candidate for antimicrobial surface coatings in medical devices . Covalent bonding to polymer matrices could enable sustained iodine release, reducing nosocomial infections .

Antiparasitic Drug Development

With structural similarities to MMV’s preclinical antimalarial candidates , 4-(Iodomethyl)quinoline warrants evaluation in combination therapies against drug-resistant Plasmodium strains. Synergy studies with artemisinin derivatives could optimize dosing regimens.

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